molecular formula C10H10BrClN2 B1526665 4-Bromo-2-chloro-1-propan-2-ylbenzimidazole CAS No. 1283176-18-0

4-Bromo-2-chloro-1-propan-2-ylbenzimidazole

Cat. No.: B1526665
CAS No.: 1283176-18-0
M. Wt: 273.55 g/mol
InChI Key: RSJIZDZDOVJSOF-UHFFFAOYSA-N
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Description

The chemical entity 4-Bromo-2-chloro-1-propan-2-ylbenzimidazole is a functionalized benzimidazole derivative designed for advanced research and development, particularly in the field of medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery due to its structural similarity to purine bases, allowing it to interact critical biological polymers and inhibit essential enzymes . This makes benzimidazole derivatives a cornerstone for developing novel therapeutic agents. Scientific literature extensively documents that substitutions on the benzimidazole nucleus, particularly with halogens like bromo and chloro at the 4- and 2- positions, are strongly associated with enhanced biological activity . Researchers can utilize this compound as a key synthon to develop new antimicrobial agents, as such derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . The presence of the isopropyl (1-propan-2-yl) group at the N-1 position can be strategically exploited to fine-tune the compound's lipophilicity and steric profile, which are critical parameters for optimizing membrane penetration and target binding affinity . Consequently, this compound represents a versatile and valuable intermediate for constructing targeted chemical libraries in the search for new anti-infective and chemotherapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-2-chloro-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2/c1-6(2)14-8-5-3-4-7(11)9(8)13-10(14)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJIZDZDOVJSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-chloro-1-propan-2-ylbenzimidazole is a synthetic compound belonging to the benzimidazole family, which is renowned for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

This compound has the molecular formula C10H10BrClN2C_{10}H_{10}BrClN_2 and features a unique structure that contributes to its biological efficacy. The presence of halogen substituents enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study assessing various benzimidazole compounds, 4-bromo derivatives demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

CompoundActivityTarget Organism
This compoundAntimicrobialS. aureus, E. coli
6-Bromo-2-chloro-4-fluoro-benzimidazoleAntimicrobialPseudomonas aeruginosa

2. Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. It is believed to induce apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Study:
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM). The study also reported morphological changes consistent with apoptosis, such as chromatin condensation and cell shrinkage.

3. Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been shown to inhibit viral replication in vitro, particularly against herpes simplex virus (HSV). The proposed mechanism involves interference with viral entry or replication processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For antimicrobial activity, it likely targets bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit pathways related to cell proliferation and survival.

Research Findings

Recent studies have focused on the synthesis and modification of benzimidazole derivatives to enhance their biological activity. For instance, modifications in the halogen substituents have been shown to affect the potency and selectivity of these compounds against different pathogens and cancer cell lines.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Benzimidazole Derivatives

Compound Name Substituents Key Features Pharmacological/Chemical Relevance References
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole 4-Br, 2-Cl, 1-propan-2-yl High lipophilicity; potential for metal coordination or cross-coupling Anticancer, antimicrobial candidate N/A
4-Bromo-2-methoxy-6-(1-phenyl)phenol 4-Br, 2-OCH3, 6-(1-phenylbenzimidazol-2-yl)phenol Three coordination sites for metal chelation Chelation chemistry, luminescent materials
5-[(4-Bromo-2-chlorophenyl)amino]-... acid 4-Br, 2-Cl, 4-F, 1-CH3, 6-COOH Carboxylic acid enhances solubility; fluoro improves metabolic stability Antibacterial, enzyme inhibition
4-Bromo-2-(5-bromothiophen-2-yl)-... (tribromo) 4-Br, 2-(5-Br-thiophene), 1-(5-Br-thiophene-methyl), 5,6-CH3 Thiophene bromination; steric hindrance from methyl groups Antifungal, serotonin inhibition
1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole 1-(4-Br-benzyl), 2-(4-Br-phenyl) Dual bromophenyl groups; planar structure Crystal engineering, π-π stacking applications
4-Bromo-2-methyl-1H-benzimidazole 4-Br, 2-CH3 Simple substitution; methyl improves metabolic stability Intermediate for complex syntheses

Crystallographic and Material Properties

  • Crystal Packing : Bromine’s heavy-atom effect aids in X-ray crystallography, as seen in 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole (P21/n space group, β = 98.3°) . The propan-2-yl group may introduce disorder, complicating refinement compared to methyl or thiophene substituents.

Research Findings and Challenges

  • Synthetic Hurdles : Bromination selectivity is a key issue. For example, tribromo-thiophene derivatives required GC–MS and NMR to confirm product ratios , suggesting the target compound’s synthesis would benefit from controlled halogenation steps.
  • Pharmacological Optimization : The propan-2-yl group’s lipophilicity must be balanced with solubility, as seen in carboxylic acid analogues .
  • Structural Insights : Benzimidazoles with dual bromine substituents (e.g., ) exhibit strong π-π interactions, guiding the design of the target compound for materials science applications.

Preparation Methods

Preparation of 2-Bromo-4-chloro-1-isopropylbenzene Intermediate

A critical intermediate in the synthesis of 4-Bromo-2-chloro-1-propan-2-ylbenzimidazole is 2-bromo-4-chloro-1-isopropylbenzene , which can be prepared via a multi-step process involving bromination, chlorination, and isopropylation of toluene derivatives.

  • Reaction Conditions :

    • Reactants: 2-bromopropane, 4-chlorotoluene, and isopropylbenzene
    • Catalysts and reagents: Sodium bromide, concentrated sulfuric acid, isopropanol
    • Temperature control: Initial temperature below 30°C during acid addition, then raised to 50°C for 1 hour reaction
    • Purification: Distillation to collect specific boiling fractions (e.g., 67°C fraction), washing with sodium carbonate and water to remove impurities
    • Separation Techniques: Rectification crystallization, molecular sieve adsorption, and falling film freezing crystallization to achieve >99% purity of p-chlorotoluene
  • Process Highlights :

    • Slow addition of sulfuric acid under stirring to control temperature and reaction rate
    • Hydrolysis and neutralization steps to separate and purify alkylated products
    • Pressurized stirring for final synthesis step to obtain the 2-bromo-4-chloro-1-isopropylbenzene mixture with enhanced pesticidal properties
Step Reactants/Conditions Purpose/Outcome
1 Sodium bromide, isopropanol, H2SO4 (conc.) at <30°C Formation of 2-bromopropane intermediate
2 4-chlorotoluene rectification and crystallization Purification of chlorotoluene isomers
3 Pressurized stirring of reactants Final synthesis of 2-bromo-4-chloro-1-isopropylbenzene

This method emphasizes temperature control and sequential purification to maximize yield and purity of the intermediate, which is crucial for subsequent benzimidazole formation.

Formation of this compound

While direct literature specifically detailing the benzimidazole ring closure for this exact compound is limited, the general synthetic approach to halogenated benzimidazoles involves:

  • Step 1: Preparation of the substituted aniline or o-phenylenediamine derivative with bromine and chlorine substituents positioned appropriately on the aromatic ring.

  • Step 2: Alkylation of the nitrogen with isopropyl groups or introduction of the propan-2-yl substituent via nucleophilic substitution or reductive amination.

  • Step 3: Cyclization to form the benzimidazole ring , typically by condensation with formic acid derivatives, aldehydes, or carboxylic acids under acidic or dehydrating conditions.

The synthesis often utilizes:

  • Acid catalysts (e.g., polyphosphoric acid, HCl) for cyclization
  • Controlled heating to facilitate ring closure without dehalogenation
  • Solvent systems such as ethanol, methanol, or acetonitrile for solubility and reaction control

Catalysts and Reaction Conditions

  • Halogenation : Bromination and chlorination are carried out using reagents such as bromine, N-bromosuccinimide (NBS), or sulfuryl chloride under controlled temperature to avoid polyhalogenation.

  • Alkylation : Alkyl halides like 2-bromopropane react with the aromatic amine under basic or neutral conditions, often in the presence of a phase transfer catalyst or polar aprotic solvents.

  • Cyclization : Acidic conditions promote intramolecular condensation forming the benzimidazole ring.

Purification and Yield Optimization

  • Distillation and Crystallization : Fractional distillation to isolate intermediates at specific boiling points (e.g., 67°C fraction) and crystallization methods (falling film freezing crystallization) are employed to achieve high purity.

  • Washing Steps : Sequential washing with distilled water, sodium carbonate solution, and water removes acidic and basic impurities.

  • Catalyst Recovery : In palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling for related intermediates), catalyst loading is minimized to reduce costs and residual metal contamination.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Outcome
Synthesis of 2-bromopropane Sodium bromide, isopropanol, concentrated H2SO4, <30°C to 50°C Formation of alkyl bromide intermediate
Preparation of 4-chlorotoluene Rectification, crystallization methods Purification of chlorotoluene isomers
Alkylation to form 2-bromo-4-chloro-1-isopropylbenzene Pressurized stirring, controlled temperature Formation of key aromatic intermediate
Cyclization to benzimidazole core Acid catalysis, heating, condensation agents Formation of benzimidazole ring
Purification Distillation, washing, crystallization High purity and yield of final compound

Research Findings and Practical Considerations

  • The multi-step synthesis requires precise temperature control, especially during acid addition and halogenation, to prevent side reactions and decomposition.

  • Use of molecular sieves and crystallization techniques significantly enhances the purity of intermediates, which is critical for the quality of the final benzimidazole compound.

  • Minimizing catalyst loading and avoiding cumbersome distillation steps improve scalability and economic feasibility.

  • Safety protocols for handling inflammable and corrosive reagents such as bromine and concentrated sulfuric acid are essential to prevent accidents during synthesis.

Q & A

Q. What are the key considerations for synthesizing 4-Bromo-2-chloro-1-propan-2-ylbenzimidazole?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • Reagents : Use halogenated precursors (e.g., 4-bromo-2-chlorobenzonitrile) with propan-2-ylamine under reflux in ethanol or DMSO .
  • Catalysis : Add glacial acetic acid to facilitate imine formation or cyclization .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .
  • Critical Step : Monitor reaction progress via TLC to avoid over-halogenation or side-product formation.

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Identify substituent positions (e.g., bromine and chlorine chemical shifts at δ 7.5–8.5 ppm for aromatic protons) .
  • IR : Confirm N-H stretches (~3400 cm⁻¹) and C-Br/C-Cl vibrations (550–650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 314.96 for C10H9BrClN2) .

Q. What are the dominant chemical reactivity patterns observed in this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : Bromine at the 4-position is more reactive than chlorine (due to lower electronegativity), enabling Suzuki couplings or SNAr reactions with aryl boronic acids .
  • Cyclization : Under acidic conditions, the benzimidazole core can form fused heterocycles (e.g., with thiophene derivatives) .
  • Oxidation/Reduction : The propan-2-yl group can be oxidized to a ketone or reduced to a secondary alcohol, altering solubility and bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Software : Use SHELXL for refinement, leveraging constraints for disordered atoms (e.g., thiophene substituents in analogs) .

  • Data Collection : High-resolution (<1.0 Å) data from a Bruker SMART X2S diffractometer minimizes noise in electron density maps .

  • Example : A monoclinic crystal system (P21/n) with unit cell parameters a = 13.68 Å, b = 9.61 Å, c = 14.81 Å was resolved for a brominated benzimidazole-thiophene analog .

    Crystallographic Data Values
    Space groupP21/n
    Unit cell volume (ų)1927.3
    R factor0.056
    Disorder handlingPartial occupancy refinement

Q. What pharmacological mechanisms are hypothesized for benzimidazole derivatives like this compound?

  • Methodological Answer :
  • Target Identification : Molecular docking studies suggest affinity for serotonin receptors (5-HT3/4) due to the planar benzimidazole core .
  • In Vitro Assays : Test antihelmintic activity via tubulin polymerization inhibition (IC50 comparisons with albendazole analogs) .
  • Contradictions : Some derivatives show antiarrhythmic activity in rodent models but fail in primate trials due to metabolic stability differences .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Structural Tweaks : Modify the propan-2-yl group to a bulkier tert-butyl group to enhance membrane permeability and reduce off-target effects .
  • Validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics with purified receptor proteins .

Q. What advanced techniques quantify thermal stability in benzimidazole derivatives?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (e.g., ~250°C for this compound) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points at 67–68°C for analogs) .

Q. How is regioselectivity achieved in electrophilic substitutions on the benzimidazole core?

  • Methodological Answer :
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density maps, favoring electrophilic attack at the 5-position .
  • Directing Groups : Install temporary protecting groups (e.g., nitro) at the 1-position to steer reactivity to the 4-bromo site .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-1-propan-2-ylbenzimidazole

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